Benzyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
Description
Benzyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is a boronate ester featuring a benzyl-protected propanoate backbone and a tetramethyl dioxaborolane moiety. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. Synthesized via General Procedure 11 (involving activation of diboron reagents), it is purified as a colorless oil and characterized by NMR spectroscopy and thin-layer chromatography (TLC: Rf 0.30 in 1:9 EtOAc/Hexanes) . The compound has a purity of 96% (CAS: 1175712-34-1) and is commercially available in milligram to gram quantities . Its molecular formula is inferred as C16H21BO4 based on structural analogs, with a molecular weight of approximately 290.16 g/mol .
Properties
IUPAC Name |
benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO4/c1-15(2)16(3,4)21-17(20-15)11-10-14(18)19-12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVUWPMJVNUMBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693151 | |
| Record name | Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1175712-34-1 | |
| Record name | Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Electrochemical Synthesis via Bis(pinacolato)diboron Coupling
This method employs an electrochemical approach to achieve C–B bond formation using benzyl acrylate and bis(pinacolato)diboron (B₂pin₂).
- Reactants : Benzyl acrylate (1.0 equiv), B₂pin₂ (1.2 equiv)
- Electrolyte : Tetrabutylammonium tetrafluoroborate (0.1 M in methanol)
- Conditions : Electrochemical cell with graphite electrodes, constant current (10 mA/cm²), room temperature, 6-hour reaction time.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 111 mg (38% yield) |
| Purity (HPLC) | >95% |
| Reaction Scale | 1 mmol |
Mechanistic Insight :
The electrochemical setup facilitates single-electron transfer, generating a boronate radical intermediate that couples with the acrylate substrate. Methanol acts as both solvent and proton donor.
Comparative Analysis of Synthetic Routes
Characterization Data
Key analytical parameters for quality control:
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like toluene.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Benzyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanol.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
- Benzyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is primarily utilized as a building block in the synthesis of complex organic molecules. It plays a crucial role in Suzuki-Miyaura cross-coupling reactions , which are essential for forming carbon-carbon bonds in various organic compounds.
Reactivity and Transformations
- The compound can undergo several chemical transformations:
- Oxidation : Converts to boronic acids using reagents like hydrogen peroxide.
- Reduction : Can be reduced to the corresponding alcohol using lithium aluminum hydride.
- Substitution : Participates in Suzuki-Miyaura reactions under palladium catalysis to yield biaryl compounds.
Biological Applications
Development of Boron-Containing Drugs
- This compound is being investigated for its potential use in developing boron-containing pharmaceuticals . These compounds are significant for their ability to target specific biological pathways and may enhance drug efficacy.
Boron Neutron Capture Therapy (BNCT)
- The compound has been explored for its application in boron neutron capture therapy , a cancer treatment modality that utilizes boron-containing compounds to selectively target tumor cells while sparing healthy tissue.
Industrial Applications
Advanced Materials and Polymers
- In industrial settings, this compound is used in the production of advanced materials and polymers. Its stability and reactivity make it suitable for creating high-performance materials that require specific chemical properties.
Case Studies
- Suzuki-Miyaura Coupling Efficiency
- Boron Neutron Capture Therapy Research
Mechanism of Action
The mechanism of action of Benzyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate primarily involves its ability to form stable carbon-boron bonds. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to similar boronate esters, focusing on ester substituents, molecular properties, and reactivity. Key analogs include:
Methyl 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
- Molecular Formula : C16H23BO4 .
- Molecular Weight : 290.168 g/mol .
- However, it may require harsher conditions for deprotection compared to the benzyl variant .
tert-Butyl 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate
- Molecular Formula : C19H29BO4 .
- Molecular Weight : 332.24 g/mol .
- Physical State : Predicted density of 1.03 g/cm³ and boiling point of 412.6°C .
- Its higher molecular weight and lipophilicity make it suitable for applications requiring hydrophobic intermediates .
Methyl 2-Bromo-3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Molecular Formula : C16H20BBrO4 (inferred from structure) .
- Key Differences : The bromine substituent enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions. This contrasts with the benzyl ester, which is optimized for Suzuki couplings .
Data Table: Comparative Properties
Reactivity in Cross-Couplings
- In Suzuki-Miyaura reactions, the benzyl ester demonstrates comparable efficiency to methyl analogs but requires milder deprotection conditions (e.g., hydrogenolysis vs. acidic/alkaline hydrolysis) .
- The tert-butyl analog’s steric bulk reduces coupling yields in sterically congested substrates, as noted in polymer chemistry applications .
Stability and Handling
Biological Activity
Benzyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate, with the molecular formula C16H23BO4 and a molecular weight of 290.16 g/mol, is a boronic ester that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
This compound is synthesized through the esterification of benzyl alcohol with 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoic acid. The reaction typically employs dehydrating agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in anhydrous solvents like dichloromethane. Its structure allows it to participate in various chemical reactions including oxidation to boronic acids and substitution reactions useful in organic synthesis.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Applications:
- Boron Neutron Capture Therapy (BNCT): The compound is investigated for its role in BNCT, a targeted cancer treatment that uses boron-containing compounds to selectively destroy cancer cells upon neutron irradiation. Research indicates that compounds with boron can enhance the effectiveness of this therapy by improving the localization of boron within tumor cells .
- Mechanism of Action: The mechanism involves the uptake of boron compounds by tumor cells, where they undergo neutron capture to produce high-energy alpha particles that induce localized cell death .
2. Drug Development:
- Building Block for Drug Synthesis: As a versatile building block in organic synthesis, it facilitates the creation of complex molecules that may have therapeutic effects. Its unique structure allows for diverse modifications leading to potential new drug candidates .
- Bioisosterism: The compound's structure can act as a bioisostere for phenolic compounds in drug design, potentially enhancing pharmacokinetic properties such as solubility and bioavailability .
Case Study 1: Boron Compounds in Cancer Therapy
A study highlighted the efficacy of boron-containing compounds similar to this compound in BNCT. The results showed significant tumor regression in animal models treated with these compounds under neutron irradiation conditions. The study emphasized the importance of optimizing the boron delivery system to maximize therapeutic outcomes .
Case Study 2: Synthesis of Novel Derivatives
Research focused on synthesizing novel derivatives from this compound demonstrated its utility in generating compounds with enhanced biological activity against various cancer cell lines. The derivatives exhibited improved selectivity and potency compared to their parent compound .
Comparative Analysis
| Property | This compound | Similar Boronic Esters |
|---|---|---|
| Molecular Formula | C16H23BO4 | Varies |
| Molecular Weight | 290.16 g/mol | Varies |
| Application | BNCT, Drug Development | Organic Synthesis |
| Biological Activity | Anticancer properties through neutron capture | Varies |
| Mechanism of Action | Selective uptake by tumor cells | Varies |
Q & A
Q. What are the common synthetic routes for preparing benzyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate?
The compound is typically synthesized via esterification or transesterification of boronate precursors. For example, analogous tert-butyl esters (e.g., tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate) are synthesized using General Procedure 11, involving coupling of boronic esters with activated carboxylic acid derivatives under inert conditions. Purification often employs column chromatography or recrystallization, with structural confirmation via , , and NMR spectroscopy .
Q. How is this compound utilized in cross-coupling reactions?
The tetramethyl-1,3,2-dioxaborolan-2-yl group acts as a boronate ester, enabling participation in Suzuki-Miyaura cross-coupling reactions. These reactions typically use palladium catalysts (e.g., Pd(PPh)) to couple aryl/alkyl halides with the boronate, forming carbon-carbon bonds. Reaction conditions (temperature, solvent, base) must be optimized to avoid protodeboronation or side reactions .
Q. What analytical methods are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : NMR confirms boronate integrity (expected signal: δ ~30 ppm). and NMR verify ester and benzyl group positions .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray crystallography : For unambiguous structural determination, SHELX software is widely used for refinement .
Advanced Research Questions
Q. How does the steric environment of the benzyl ester influence reactivity in cross-coupling?
The benzyl group introduces steric hindrance, which can slow transmetallation steps in Suzuki-Miyaura reactions compared to less bulky esters (e.g., methyl). This requires careful optimization of catalysts (e.g., bulky ligands like SPhos) or elevated temperatures to achieve efficient coupling .
Q. What strategies mitigate hydrolysis of the boronate ester during storage or reactions?
Moisture-sensitive boronate esters should be stored under inert atmospheres (argon/nitrogen) at low temperatures (0–6°C). During synthesis, anhydrous solvents (e.g., THF, DMF) and molecular sieves are recommended. Workup procedures often involve rapid extraction to minimize exposure to aqueous phases .
Q. How can reaction yields be improved in large-scale syntheses?
Yield optimization involves:
Q. What role does this compound play in multicomponent reactions?
The boronate ester can act as a nucleophilic partner in one-pot reactions, such as Petasis or three-component couplings, enabling rapid access to complex molecules. For example, it may react with aldehydes and amines to form α-amino boronate derivatives .
Q. How do crystallographic data resolve ambiguities in structural assignments?
Single-crystal X-ray diffraction (using SHELXL) provides definitive bond lengths and angles, distinguishing between regioisomers or confirming the absence of dimerization. For example, the dioxaborolane ring geometry (B–O bond distances ~1.36–1.38 Å) is critical for validating purity .
Q. What contradictions exist in reported catalytic efficiencies for this boronate?
Discrepancies arise from variations in substrate electronic effects, solvent polarity, or base strength. For instance, electron-deficient aryl halides may require stronger bases (e.g., CsCO) compared to electron-rich ones (KPO) .
Q. How can computational modeling predict reactivity trends?
Density functional theory (DFT) calculates parameters like absolute hardness (η) and electrophilicity index to predict boronate stability and reactivity. For example, η values correlate with resistance to hydrolysis, guiding solvent or catalyst choices .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
